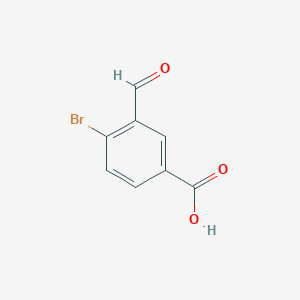

4-Bromo-3-formylbenzoic acid

Descripción

The exact mass of the compound 4-Bromo-3-formylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCWNHVSVOSFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776315-23-2 | |

| Record name | 4-Bromo-3-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Bromo-3-formylbenzoic Acid: A Versatile Trifunctional Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Multifunctionality

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the efficiency of a synthetic route is paramount. Molecules that offer multiple, orthogonally reactive functional groups serve as powerful linchpins in the construction of complex molecular architectures. 4-Bromo-3-formylbenzoic acid (CAS No. 776315-23-2) stands out as a prime exemplar of such a strategic building block.[1] Its deceptively simple structure, a benzene ring substituted with a carboxylic acid, an aldehyde (formyl group), and a bromine atom, belies a rich and versatile chemical reactivity. This guide offers an in-depth exploration of the properties, synthesis, and applications of this compound, providing field-proven insights for its effective utilization in research and development.

Core Properties and Specifications

4-Bromo-3-formylbenzoic acid is a solid at room temperature, and its trifunctional nature dictates its physical and chemical characteristics.[2] While extensive experimental data is not publicly available, its properties can be reliably inferred from its structure and data on analogous compounds.

Physicochemical and Computed Data

A summary of the key identifiers and computed properties for 4-Bromo-3-formylbenzoic acid is presented below. These values are crucial for reaction planning, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 776315-23-2 | [3][4] |

| Molecular Formula | C₈H₅BrO₃ | [3][4] |

| Molecular Weight | 229.03 g/mol | [3][4] |

| IUPAC Name | 4-bromo-3-formylbenzoic acid | [4] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically ≥95% | [5] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| XLogP3 (Computed) | 1.6 | [4] |

| Topological Polar Surface Area | 54.4 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

The Synthetic Utility: A Trio of Reactive Sites

The power of 4-Bromo-3-formylbenzoic acid as a synthetic intermediate lies in the distinct reactivity of its three functional groups. This allows for a sequence of chemical transformations, where each group can be addressed selectively, paving the way for divergent and convergent synthetic strategies.

Caption: Reactivity pathways of 4-Bromo-3-formylbenzoic acid.

The Carboxylic Acid Group: A Gateway to Amides and Esters

The carboxylic acid moiety is a versatile handle for introducing a wide range of substituents. Standard protocols for esterification (acid-catalyzed reaction with alcohols) and amidation (coupling with amines, often mediated by reagents like EDC/HOBt or conversion to the acid chloride) are readily applicable. This functionality is frequently targeted in drug discovery to modulate solubility and to form key interactions with biological targets.

The Formyl Group: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aldehyde group is a key site for nucleophilic attack and condensation reactions.[1] It can undergo:

-

Reductive amination to introduce secondary or tertiary amine functionalities.

-

Wittig and related olefination reactions to form alkenes, extending the carbon skeleton.

-

Condensation reactions with active methylene compounds or hydrazines to form diverse heterocyclic systems.[1]

-

Oxidation to a second carboxylic acid group, yielding 4-bromo-1,3-dicarboxylic acid derivatives.

-

Reduction to a hydroxymethyl group, providing another point for further functionalization.

The Bromine Atom: A Locus for Cross-Coupling Chemistry

The bromine substituent on the aromatic ring is an excellent leaving group for modern palladium-catalyzed cross-coupling reactions.[1] This enables the strategic introduction of a vast array of functionalities, including:

-

Suzuki Coupling: Introduction of aryl, heteroaryl, or vinyl groups.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

This capability is particularly valuable in medicinal chemistry for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Proposed Synthesis Protocol

Proposed Route: Oxidation of 4-Bromo-3-methylbenzaldehyde

This route leverages the selective oxidation of an aldehyde in the presence of a methyl group, which can be challenging. A more controlled approach starts with the corresponding methyl-substituted benzoic acid.

Caption: A plausible multi-step synthesis of 4-Bromo-3-formylbenzoic acid.

Step-by-Step Methodology (Conceptual):

-

Bromination of 3-Methylbenzoic Acid:

-

To a solution of 3-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide.

-

Slowly add bromine (Br₂) while stirring, maintaining the temperature below 40°C. The bromine will preferentially add to the position para to the methyl group due to steric hindrance from the carboxylic acid group.

-

After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite solution) and extract the product, 4-bromo-3-methylbenzoic acid.

-

-

Reduction of the Carboxylic Acid:

-

The resulting 4-bromo-3-methylbenzoic acid can be reduced to the corresponding benzyl alcohol, (4-bromo-3-methylphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃-THF).

-

-

Selective Oxidation to the Aldehyde:

-

The primary alcohol is then selectively oxidized to 4-bromo-3-methylbenzaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

-

-

Radical Bromination of the Methyl Group:

-

The methyl group of 4-bromo-3-methylbenzaldehyde can be brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN under photochemical or thermal conditions to yield 4-bromo-3-(bromomethyl)benzaldehyde.

-

-

Hydrolysis and Oxidation to the Final Product:

-

The benzylic bromide is then hydrolyzed to the corresponding alcohol, which is subsequently oxidized to the carboxylic acid. A one-pot procedure using a mild oxidizing agent like Oxone® could potentially achieve this transformation to yield the final product, 4-Bromo-3-formylbenzoic acid.[6]

-

Purification: Purification at each step would likely involve standard techniques such as extraction, crystallization, and column chromatography. A final purification of 4-Bromo-3-formylbenzoic acid could be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Applications in Drug Discovery and Agrochemicals

The true value of 4-Bromo-3-formylbenzoic acid is realized in its application as a versatile intermediate. While specific, commercialized end-products originating from this exact starting material are not widely publicized, its structural motifs are prevalent in a range of bioactive molecules. Its utility is demonstrated by the synthesis of analogous compounds used in:

-

Pharmaceuticals: Substituted benzoic acids are foundational in drug design. The ability to elaborate the structure at three distinct points makes this molecule an ideal scaffold for building libraries of compounds for screening against various biological targets. For instance, related fluorinated hydroxybenzoic acids are key intermediates in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[7]

-

Agrochemicals: The development of novel herbicides and pesticides often relies on the synthesis of complex aromatic structures. The reactivity of brominated benzoic acids makes them valuable precursors in this field. For example, derivatives of 3-bromomethylbenzoic acid are known starting materials for certain herbicides.

Safety and Handling

4-Bromo-3-formylbenzoic acid is classified as an irritant.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[3]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

4-Bromo-3-formylbenzoic acid represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its trifunctional nature provides a platform for the efficient and strategic construction of complex molecules, making it a highly valuable intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with careful experimental design, will continue to unlock its potential in the development of novel and impactful chemical entities.

References

- HUANGSHI LIFUDA MEDICINE CHEMICAL Co Ltd. (2018). A kind of preparation method of 4- bromobenzoic acids. CN108558636A.

-

PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-bromo-3-formylbenzoic acid CAS#: 776315-23-2. Retrieved from [Link]

- Shanghai Institute of Pharmaceutical Industry. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. CN103467296A.

- Hoechst Aktiengesellschaft. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. US4393232A.

-

REGAL REMEDIES LIMITED. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

Eureka. (n.d.). Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. Retrieved from [Link]

- Albemarle Corporation. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. US8692026B2.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-3-formylbenzoic acid (C8H5BrO3). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 776315-23-2|4-Bromo-3-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 776315-23-2 Cas No. | 4-Bromo-3-formylbenzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

Technical Guide: 4-Bromo-3-formylbenzoic Acid – Structural Isomers, Nomenclature, and Synthesis

Core Directive & Executive Summary

This guide provides a rigorous analysis of 4-Bromo-3-formylbenzoic acid (CAS: 776315-23-2), a critical trisubstituted benzene intermediate used in the synthesis of bioactive heterocycles. Unlike simple monosubstituted benzenes, this compound presents unique challenges in regioselectivity and nomenclature prioritization due to the presence of three distinct functional groups: a carboxylic acid, an aldehyde, and a halogen.

This document moves beyond basic definitions to explore the 10 theoretical structural isomers of this specific molecular formula (

Structural Isomerism: The "10-Isomer" Matrix

For a benzene ring substituted with three different groups (

Understanding this landscape is vital for structural elucidation (NMR interpretation) and scaffold hopping in drug design.

Systematic Enumeration Logic

We fix the highest priority group (Carboxylic Acid) at position C1 . The isomers are then generated by varying the positions of the Formyl (CHO) and Bromo (Br) groups.

| Series (CHO Position) | Br Position | IUPAC Name | Symmetry/Note |

| 2-Formyl Series | C3 | 3-Bromo-2-formylbenzoic acid | Vicinal (1,2,3 pattern) |

| C4 | 4-Bromo-2-formylbenzoic acid | ||

| C5 | 5-Bromo-2-formylbenzoic acid | ||

| C6 | 6-Bromo-2-formylbenzoic acid | Distinct from C3 due to asymmetry | |

| 3-Formyl Series | C2 | 2-Bromo-3-formylbenzoic acid | Vicinal (1,2,3 pattern) |

| C4 | 4-Bromo-3-formylbenzoic acid | Target Compound (1,2,4 pattern) | |

| C5 | 5-Bromo-3-formylbenzoic acid | ||

| C6 | 6-Bromo-3-formylbenzoic acid | Distinct from C2 | |

| 4-Formyl Series | C2 | 2-Bromo-4-formylbenzoic acid | Equivalent to C6 (symmetry axis C1-C4) |

| C3 | 3-Bromo-4-formylbenzoic acid | Equivalent to C5 (symmetry axis C1-C4) |

Total Isomers: 4 (2-CHO series) + 4 (3-CHO series) + 2 (4-CHO series) = 10 Isomers .

Visualization of Isomer Logic

The following diagram illustrates the decision tree for identifying these isomers based on substitution patterns.

Caption: Logical derivation of the 10 trisubstituted isomers. Note the symmetry reduction in the Para (C4) series.

Nomenclature: Authoritative IUPAC Rules

Correct naming is non-negotiable in regulatory filings. The name 4-Bromo-3-formylbenzoic acid is derived from the Cahn-Ingold-Prelog (CIP) priority rules and IUPAC functional group hierarchy.

The Hierarchy of Precedence

When multiple functional groups are present, the principal functional group determines the suffix and the numbering origin (C1).

-

Carboxylic Acid (-COOH): Highest Priority . Suffix = "-oic acid".[1][2][3] Carbon is C1.[4]

-

Aldehyde (-CHO): Lower priority than acid. Treated as a substituent.[5][6][7] Prefix = "formyl-" (preferred) or "oxo-" (if part of chain, but "formyl" is standard for benzene rings).

-

Halogen (-Br): Lowest priority. Treated as a prefix substituent "bromo-".[7][8]

Numbering Strategy

-

C1: Assigned to Carboxyl group.

-

Direction: Number towards the substituent that gives the lowest locant set at the first point of difference.

-

Path A (Clockwise towards Formyl): 1-COOH, 3-CHO, 4-Br. Set: 1, 3, 4 .

-

Path B (Counter-clockwise): 1-COOH, 5-CHO, 4-Br. Set: 1, 4, 5 .

-

Decision: 1,3,4 < 1,4,5. Therefore, the Formyl group is at C3.

-

Final Name: 4-Bromo-3-formylbenzoic acid.[9]

Synthetic Protocol: Selective Oxidation Avoidance

The Challenge: Direct oxidation of a methyl precursor (4-bromo-3-methylbenzoic acid) with strong oxidants (e.g.,

The Solution: A radical bromination followed by hydrolysis. This "Side-Chain Halogenation" route arrests the oxidation state at the aldehyde level.

Reaction Scheme

-

Precursor: 4-Bromo-3-methylbenzoic acid.[10]

-

Step 1 (Radical Substitution): Benzylic bromination using N-Bromosuccinimide (NBS) to form the gem-dibromide intermediate.

-

Step 2 (Hydrolysis): Silver-assisted or aqueous hydrolysis converts the gem-dibromide to the aldehyde.

Caption: Synthetic pathway designed to selectively stop oxidation at the aldehyde stage.

Detailed Experimental Methodology

Note: This protocol is adapted from standard benzylic functionalization methods [1, 2].

Step 1: Synthesis of 4-Bromo-3-(dibromomethyl)benzoic acid

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) and N-Bromosuccinimide (NBS) (18.2 g, 102 mmol, 2.2 eq).

-

Solvent: Add

or Chlorobenzene (150 mL). Note: Benzotrifluoride is a greener alternative. -

Initiator: Add AIBN (Azobisisobutyronitrile) (150 mg).

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the monobromide intermediate.

-

Workup: Cool to

. Filter off the succinimide byproduct.[11] Evaporate the filtrate to yield the crude gem-dibromide as a yellow oil/solid.

Step 2: Hydrolysis to 4-Bromo-3-formylbenzoic acid

-

Hydrolysis: Dissolve the crude gem-dibromide in Ethanol (100 mL) and Water (20 mL).

-

Reagent: Add

(16.0 g) dissolved in water (or use -

Reaction: Reflux for 2 hours. The solution will precipitate AgBr (yellow solid).

-

Purification: Filter hot to remove AgBr. Cool the filtrate to induce crystallization or extract with Ethyl Acetate.

-

Validation:

-

1H NMR (DMSO-d6): Look for the distinct aldehyde proton singlet at ~10.2 ppm .

-

IR: Confirm Carbonyl stretches: ~1690 cm⁻¹ (Acid) and ~1705 cm⁻¹ (Aldehyde).

-

Applications in Drug Discovery[11][13]

This scaffold is a "privileged structure" for synthesizing Isoindolinones , a core motif in various therapeutic agents (e.g., MDM2 inhibitors, anti-inflammatory agents).

-

Reductive Amination: The aldehyde group allows for selective reductive amination with amines without affecting the carboxylic acid (or after ester protection).

-

Suzuki Coupling: The 4-bromo position is activated for Palladium-catalyzed cross-coupling, allowing the introduction of biaryl systems.

-

Cyclization: Reaction with primary amines followed by reduction yields the isoindolinone core.

References

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Bromo-3-methylbenzoic acid.[12] Org. Synth. Coll. Vol. 4, p.114. Retrieved from [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [guidechem.com]

- 7. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 8. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. biosynth.com [biosynth.com]

- 10. nbinno.com [nbinno.com]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profile & Purification of 4-Bromo-3-formylbenzoic Acid

Executive Summary

4-Bromo-3-formylbenzoic acid (CAS 776315-23-2) is a critical pharmaceutical intermediate, widely utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other bioactive scaffolds. Its dual functionality—containing both a carboxylic acid and a reactive formyl (aldehyde) group on a brominated aromatic core—creates a unique solubility profile that presents both challenges and opportunities for purification.

This guide provides a definitive analysis of its solubility behavior, thermodynamic drivers, and optimized purification protocols. By leveraging its pH-dependent solubility and specific solvent interactions, researchers can achieve high-purity isolation while minimizing yield loss.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.

| Property | Data | Note |

| Chemical Structure | C₈H₅BrO₃ | Aromatic ring with -COOH, -CHO, and -Br substituents.[1] |

| Molecular Weight | 229.03 g/mol | Moderate size, allowing for significant lattice energy. |

| Acidity (pKa) | ~3.5 – 3.8 (Predicted) | Comparable to substituted benzoic acids; forms salts readily with weak bases. |

| Polarity | Amphiphilic | High polarity from -COOH/-CHO; Lipophilicity from -Br/Phenyl ring. |

| Thermal Stability | Melting Point >230°C | High melting point indicates strong intermolecular hydrogen bonding (dimerization). |

Solubility Landscape

The solubility of 4-Bromo-3-formylbenzoic acid is governed by the competition between the strong crystal lattice energy (driven by carboxylic acid dimers) and solute-solvent interactions.

Qualitative Solubility Data

The following data synthesizes empirical observations from synthesis workflows and patent literature.

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | High (+++++) | Disrupts carboxylic acid dimers via strong H-bond acceptance; ideal for reactions. |

| Polar Ethers | THF, 2-MeTHF | Good (++++) | Soluble, especially upon heating. 2-MeTHF is preferred for green process extraction. |

| Alcohols | Methanol, Ethanol | Moderate/High (+++) | Soluble, particularly at elevated temperatures.[2] Warning: Potential for acetal formation. |

| Esters | Ethyl Acetate (EtOAc) | Moderate (++) | Good for extraction from acidified aqueous phases; often requires heating for crystallization. |

| Aqueous | Water (Neutral/Acidic) | Insoluble (-) | Hydrophobic aromatic core dominates; lattice energy prevents hydration. |

| Aqueous Base | Na₂CO₃ / NaOH (aq) | High (+++++) | Deprotonation to carboxylate anion ( |

| Hydrocarbons | Hexane, Heptane | Insoluble (--) | Used strictly as antisolvents to drive precipitation. |

Thermodynamic Modeling & Solvent Selection

-

Enthalpic Drivers: The dissolution in aprotic solvents (DMSO) is exothermic or weakly endothermic due to the formation of strong solvent-solute H-bonds. In contrast, dissolution in non-polar solvents is highly endothermic, as the solvent cannot overcome the energy required to break the carboxylic acid dimers ($ \Delta H_{lattice} \gg \Delta H_{solvation} $).

-

The "Acetal Trap": In alcohols (MeOH/EtOH), particularly in the presence of trace acid, the formyl group (-CHO) is susceptible to forming dimethyl/diethyl acetals.

-

Expert Recommendation: Avoid prolonged reflux in acidic methanol. If using alcohols for recrystallization, ensure neutral conditions or use rapid cooling protocols.

-

Experimental Protocols

These protocols are designed to be self-validating systems. If the expected phase change does not occur, check pH or temperature parameters immediately.

Protocol A: Acid-Base Swing Purification (Recommended)

This method leverages the pH-dependent solubility to remove non-acidic impurities (e.g., brominated precursors, aldehydes without COOH).

-

Dissolution: Suspend crude 4-Bromo-3-formylbenzoic acid in Water (10 volumes) .

-

Basification: Slowly add Saturated Na₂CO₃ or 1M NaOH with stirring until pH reaches 9–10. The solid should dissolve completely to form a yellow/orange solution.

-

Validation: If solids remain, filter them off (these are non-acidic impurities).

-

-

Extraction (Optional): Wash the aqueous layer with Ethyl Acetate (2 volumes) to remove organic-soluble, non-acidic byproducts. Discard the organic layer.

-

Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 6M HCl dropwise while monitoring pH.

-

Observation: Massive precipitation will occur as pH passes 4.0. Continue acidifying to pH 1–2 to ensure maximum recovery.

-

-

Isolation: Filter the white/off-white solid. Wash with Cold Water followed by a small amount of Hexane . Dry under vacuum at 45°C.

Protocol B: Recrystallization (Solvent/Antisolvent)

Best for removing trace inorganic salts or highly polar impurities.

-

Solvation: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or THF .

-

Note: If using THF, keep temperature below 60°C to minimize degradation.

-

-

Clarification: If the solution is dark, treat with activated carbon (5 wt%) for 15 mins and filter hot.

-

Crystallization: Remove the heat source. Slowly add n-Heptane (antisolvent) dropwise until a persistent turbidity is observed.

-

Nucleation: Allow the mixture to cool slowly to room temperature, then chill to 0°C.

-

Collection: Filter the crystals and wash with a cold 1:3 mixture of EtOAc:Heptane.

Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application.

Caption: Decision matrix for solvent selection based on thermal requirements and impurity profiles.

Diagram 2: Acid-Base Purification Mechanism

Visualizing the phase transfer logic essential for Protocol A.

Caption: The reversible pH-switch mechanism allowing separation of the target acid from non-acidic contaminants.

References

-

Synthesis and Purification of Substituted Benzoic Acids. ChemicalBook. (Accessed 2024). Describes general work-up procedures for brominated formylbenzoic acids using acid-base precipitation.

-

Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. Google Patents (US9481682B2). Detailed experimental procedures for the synthesis and isolation of 4-bromo-3-formylbenzoic acid derivatives using THF and extraction methods.

-

Thermodynamics of solutions: benzoic acid models. PubMed. Provides theoretical grounding for the solubility behavior of benzoic acid derivatives in organic solvents.

-

Recrystallization Strategies for Pharmaceutical Intermediates. Organic Syntheses. General methodologies for purifying brominated aromatic acids.

Sources

spectroscopic data for 4-Bromo-3-formylbenzoic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-formylbenzoic Acid

Introduction: Elucidating a Key Trifunctional Building Block

4-Bromo-3-formylbenzoic acid is a specialized aromatic compound featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom.[1][2] This unique trifunctional arrangement makes it a highly versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] The precise spatial and electronic interplay of these groups dictates the molecule's reactivity and its potential applications. Therefore, unequivocal structural verification is paramount for any research or development professional utilizing this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-3-formylbenzoic acid. While a complete, unified experimental dataset is not available across public databases, this document, grounded in the principles of spectroscopic interpretation and supported by data from closely related analogs, serves as an authoritative reference for its characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For 4-Bromo-3-formylbenzoic acid, we can predict a distinct set of signals that serve as a definitive fingerprint.

Expertise & Rationale: Predicting the ¹H and ¹³C NMR Spectra

The substitution pattern on the benzene ring—with the bromine atom, the formyl group, and the carboxylic acid—creates a unique electronic environment. The electron-withdrawing nature of the aldehyde and carboxylic acid groups will shift the signals of nearby protons and carbons downfield (to a higher ppm). The analysis is best performed in a solvent like DMSO-d₆, which can exchange with the acidic carboxylic proton, often broadening its signal or allowing it to be observed.

Experimental Protocol: NMR Sample Preparation (Self-Validating System)

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Analyte Preparation: Accurately weigh 5-10 mg of high-purity 4-Bromo-3-formylbenzoic acid.

-

Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to a clean, dry NMR tube. The choice of DMSO-d₆ is critical for dissolving the polar analyte and observing the labile carboxylic acid proton.

-

Dissolution: Vortex the sample for 60 seconds to ensure complete dissolution. A clear, particulate-free solution is required to ensure spectral resolution and prevent magnetic field shimming issues.

-

Internal Standard: Although the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) is often used for calibration, a standard like tetramethylsilane (TMS) can be added for ultimate precision if required.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

Predicted Spectroscopic Data & Interpretation

The following tables summarize the predicted chemical shifts and assignments for 4-Bromo-3-formylbenzoic acid.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment | Rationale |

| ~13.5 | broad singlet | - | 1H | H-8 (COOH) | The acidic proton of the carboxylic acid is expected to appear as a very broad signal at a high chemical shift. |

| ~10.2 | singlet | - | 1H | H-7 (CHO) | Aldehyde protons are highly deshielded and typically appear as singlets in this region. |

| ~8.4 | doublet | J ≈ 2.0 Hz | 1H | H-2 | This proton is ortho to the formyl group and meta to the carboxylic acid, leading to a downfield shift. It is split only by H-6 (meta-coupling). |

| ~8.2 | doublet of doublets | J ≈ 8.4, 2.0 Hz | 1H | H-6 | This proton is ortho to the carboxylic acid and meta to the formyl group. It is split by both H-5 (ortho-coupling) and H-2 (meta-coupling). |

| ~8.0 | doublet | J ≈ 8.4 Hz | 1H | H-5 | This proton is ortho to the bromine atom and is split only by H-6 (ortho-coupling). |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~192 | C-7 (CHO) | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~166 | C-8 (COOH) | The carbonyl carbon of the carboxylic acid is also significantly downfield. |

| ~140 | C-3 | A quaternary carbon attached to the electron-withdrawing formyl group. |

| ~136 | C-1 | A quaternary carbon attached to the electron-withdrawing carboxylic acid group. |

| ~135 | C-6 | Aromatic CH carbon ortho to the carboxylic acid. |

| ~132 | C-5 | Aromatic CH carbon ortho to the bromine atom. |

| ~131 | C-2 | Aromatic CH carbon ortho to the formyl group. |

| ~128 | C-4 | The quaternary carbon directly attached to the bromine atom. |

Visualization: Structural Assignments

The diagram below illustrates the numbering scheme used for the NMR assignments.

Caption: Numbering scheme for 4-Bromo-3-formylbenzoic acid.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.

Expertise & Rationale: The Vibrational Signature

The IR spectrum of 4-Bromo-3-formylbenzoic acid will be dominated by absorptions from the carboxylic acid and aldehyde moieties. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, resulting in a very broad O-H stretching band and a C=O stretching frequency that is slightly lower than that of a free acid. The aldehyde C=O stretch will appear as a separate, sharp peak at a slightly higher wavenumber.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid 4-Bromo-3-formylbenzoic acid powder directly onto the ATR crystal.

-

Pressure Application: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

Predicted Spectroscopic Data & Interpretation

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3300 - 2500 | Strong, Very Broad | Carboxylic Acid | O-H Stretch (H-bonded) |

| ~1705 | Strong, Sharp | Aldehyde | C=O Stretch |

| ~1685 | Strong, Sharp | Carboxylic Acid | C=O Stretch (dimer) |

| ~1600, ~1475 | Medium, Sharp | Aromatic Ring | C=C Stretches |

| ~1300 | Medium | Carboxylic Acid | C-O Stretch |

| ~1200 | Medium | Aldehyde | C-H Bend |

| Below 850 | Medium-Weak | Aromatic Ring | C-H Out-of-Plane Bending |

The presence of two distinct carbonyl peaks around 1705 and 1685 cm⁻¹, combined with the exceptionally broad O-H stretch, provides compelling evidence for the molecule's structure.

Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule.

Expertise & Rationale: The Isotopic Fingerprint of Bromine

A key feature in the mass spectrum of any bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M] and [M+2]) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom. For this molecule, electrospray ionization in negative mode (ESI-) is ideal, as the carboxylic acid is easily deprotonated to form a stable [M-H]⁻ ion.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use a negative ion polarity setting (ESI-). The deprotonated molecule [C₈H₄BrO₃]⁻ will be generated in the spray.

-

Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).

Predicted Spectroscopic Data & Interpretation

The molecular formula C₈H₅BrO₃ gives a calculated exact mass of approximately 227.9422 Da.[2]

Table 4: Predicted Key Ions in the ESI- Mass Spectrum

| m/z (Daltons) | Proposed Ion | Notes |

| 226.9 / 228.9 | [M-H]⁻ | The deprotonated molecular ion. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is the primary diagnostic signal. |

| 182.9 / 184.9 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the carboxylate group. The bromine isotopic pattern will be preserved. |

| 154.9 / 156.9 | [M-H-CO₂-CO]⁻ | Subsequent loss of carbon monoxide (28 Da) from the aldehyde group. |

Visualization: Predicted Fragmentation Pathway

The workflow below illustrates the primary fragmentation expected in an ESI- experiment.

Caption: Predicted ESI- fragmentation of 4-Bromo-3-formylbenzoic acid.

Conclusion

The structural confirmation of 4-Bromo-3-formylbenzoic acid is achieved through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H NMR shows three distinct aromatic protons and two downfield singlets for the aldehyde and carboxylic acid protons. The ¹³C NMR is expected to display eight unique carbon signals. The IR spectrum is characterized by a very broad O-H stretch and two distinct carbonyl absorptions. Finally, mass spectrometry will confirm the molecular weight and definitively prove the presence of a single bromine atom through its characteristic M / M+2 isotopic pattern. Together, these spectroscopic signatures provide a robust and self-validating system for the unambiguous identification of this important chemical building block.

References

-

PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Formylbenzoic acid [FTIR]. Retrieved from [Link]

Sources

Introduction: The Significance of 4-Bromo-3-formylbenzoic Acid

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-formylbenzoic Acid: Starting Materials and Strategic Execution

This guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-3-formylbenzoic acid, a key building block in the development of novel therapeutics and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic selection of starting materials and provides detailed, field-proven protocols. The emphasis is on the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.

4-Bromo-3-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromine atom. This unique arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The carboxylic acid allows for the formation of amides and esters, the aldehyde is a precursor for various carbon-carbon and carbon-nitrogen bond formations, and the bromine atom is amenable to a wide range of cross-coupling reactions. This versatility has led to its use in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 4-Bromo-3-formylbenzoic acid can be approached from several different starting materials. The choice of the optimal route depends on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment. This guide will focus on three primary and logically sound synthetic strategies, each starting from a different commercially available or readily synthesizable precursor.

Caption: Key Synthetic Strategies for 4-Bromo-3-formylbenzoic Acid.

Route 1: Side-Chain Oxidation of 4-Bromo-3-methylbenzoic Acid

This is arguably the most direct and regioselective route to the target molecule. The starting material, 4-Bromo-3-methylbenzoic acid, possesses the desired substitution pattern on the aromatic ring, requiring only the selective oxidation of the methyl group to an aldehyde.[1]

Causality of Experimental Choices:

Direct oxidation of a methyl group to an aldehyde in the presence of other sensitive functional groups can be challenging, often leading to over-oxidation to the carboxylic acid. Therefore, a two-step approach involving a benzylic bromination followed by hydrolysis is often the most reliable method.

-

Benzylic Bromination: The methyl group is first converted to a bromomethyl or dibromomethyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for controlled radical bromination under relatively mild conditions, minimizing side reactions on the aromatic ring. A radical initiator, such as benzoyl peroxide or AIBN, is required to initiate the reaction. The use of light can also promote the initiation of the radical chain reaction.[2]

-

Hydrolysis to the Aldehyde: The resulting benzylic bromide is then hydrolyzed to the aldehyde. The Sommelet reaction, which utilizes hexamethylenetetramine, is a classic and effective method for this conversion. Alternatively, direct hydrolysis of a dibromomethyl group under acidic conditions can also yield the desired aldehyde.[3]

Experimental Protocol: A Two-Step Procedure

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzoic acid

Caption: Workflow for Benzylic Bromination.

-

To a solution of 4-Bromo-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product and succinimide byproduct.

-

Filter the solid and wash with cold hexane to remove any remaining non-polar impurities.

-

The succinimide can be removed by washing the solid with water.

-

Dry the resulting solid under vacuum to obtain 4-Bromo-3-(bromomethyl)benzoic acid.

Step 2: Hydrolysis to 4-Bromo-3-formylbenzoic acid (Sommelet Reaction)

-

Treat the 4-Bromo-3-(bromomethyl)benzoic acid (1.0 eq) with hexamethylenetetramine (1.2 eq) in a mixture of acetic acid and water.

-

Heat the mixture to reflux for several hours.

-

Upon completion, cool the reaction and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-Bromo-3-formylbenzoic acid.

| Starting Material | Key Reagents | Intermediate | Final Product | Typical Yield | Purity |

| 4-Bromo-3-methylbenzoic acid | NBS, Benzoyl Peroxide | 4-Bromo-3-(bromomethyl)benzoic acid | 4-Bromo-3-formylbenzoic acid | 60-70% (overall) | >95% |

Route 2: Ortho-Formylation of 4-Bromobenzoic Acid

This approach involves the direct introduction of a formyl group onto the 4-bromobenzoic acid backbone. The success of this route is highly dependent on achieving regioselective formylation at the position ortho to the carboxyl group and meta to the bromine.

Causality of Experimental Choices:

The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. The bromine atom is also deactivating but is an ortho, para-director.[4] In this case, the directing effects of the two substituents are in conflict. The bromine directs to the 3- and 5-positions, while the carboxyl group directs to the 3- and 5-positions. Therefore, formylation is expected to occur at the 3-position.

Standard formylation reactions like the Reimer-Tiemann and Duff reactions are typically employed for activated systems like phenols and may not be effective for the deactivated 4-bromobenzoic acid.[5][6] More specialized ortho-formylation techniques are required. One such method is directed ortho-metalation, followed by quenching with a formylating agent.

Experimental Protocol: Directed Ortho-Metalation

Caption: Workflow for Directed Ortho-Metalation.

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to deprotonate both the carboxylic acid and the ortho position.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) as the formylating agent.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Starting Material | Key Reagents | Key Transformation | Final Product | Typical Yield | Purity |

| 4-Bromobenzoic acid | LDA, DMF | Directed Ortho-Metalation | 4-Bromo-3-formylbenzoic acid | 40-50% | >98% |

Route 3: Electrophilic Bromination of 3-Formylbenzoic Acid

This route starts with 3-formylbenzoic acid and aims to introduce a bromine atom at the 4-position through electrophilic aromatic substitution.

Causality of Experimental Choices: Regioselectivity

Both the formyl and carboxyl groups are meta-directing deactivators of the benzene ring for electrophilic aromatic substitution.[4] The positions meta to the formyl group are the 2- and 5-positions. The positions meta to the carboxyl group are the 2- and 5-positions. Therefore, both groups direct an incoming electrophile to the 5-position. Bromination at the desired 4-position, which is ortho to the formyl group and para to the carboxyl group, is electronically disfavored. Consequently, this is not a viable synthetic route for preparing 4-Bromo-3-formylbenzoic acid in good yield. The major product would be 5-Bromo-3-formylbenzoic acid.

Caption: Predicted Outcome of Brominating 3-Formylbenzoic Acid.

Conclusion and Recommendations

Based on the analysis of the potential synthetic routes, the side-chain oxidation of 4-Bromo-3-methylbenzoic acid (Route 1) is the most recommended and reliable method for the synthesis of 4-Bromo-3-formylbenzoic acid. This route offers excellent regiochemical control and generally proceeds with good overall yields. While the directed ortho-metalation of 4-bromobenzoic acid (Route 2) is a viable alternative, it requires strictly anhydrous conditions and the use of strong organometallic bases, which may not be suitable for all laboratory settings. The electrophilic bromination of 3-formylbenzoic acid (Route 3) is not a practical approach due to unfavorable regioselectivity.

For researchers and drug development professionals, the choice of starting material and synthetic strategy is critical for the efficient and cost-effective production of key intermediates like 4-Bromo-3-formylbenzoic acid. A thorough understanding of the underlying chemical principles, as outlined in this guide, is paramount for successful synthesis and process optimization.

References

-

MDPI. (2022). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. International Journal of Molecular Sciences, 23(22), 12881. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved from [Link]

-

Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Retrieved from [Link]

-

Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.

-

University of Manitoba. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 3. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]

- 4. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

reactivity of the aldehyde group in 4-Bromo-3-formylbenzoic acid

<__ an in-depth technical guide or whitepaper on the core reactivity of the aldehyde group in 4-bromo-3-formylbenzoic acid>## An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-formylbenzoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring an aldehyde, a carboxylic acid, and a bromo substituent on a benzene ring, presents a fascinating case study in chemoselectivity. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group within this molecule. We will delve into the electronic and steric factors governing its behavior, examine key reaction classes with detailed mechanistic insights, and provide actionable experimental protocols for its synthetic transformations. This document is intended to serve as a valuable resource for researchers aiming to leverage the synthetic potential of 4-bromo-3-formylbenzoic acid in the development of novel chemical entities.

Introduction: The Chemical Landscape of 4-Bromo-3-formylbenzoic Acid

4-Bromo-3-formylbenzoic acid, with the molecular formula C8H5BrO3, is a crystalline solid that serves as a valuable building block in the synthesis of complex organic molecules.[1] Its structure is characterized by a benzoic acid backbone substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups imparts a unique reactivity profile, making it an attractive starting material for the synthesis of heterocycles, polymers, and pharmaceutical intermediates.

The central focus of this guide is the aldehyde functionality. Aldehydes are well-known for their electrophilic character, primarily due to the polarization of the carbon-oxygen double bond.[2][3] However, the reactivity of the aldehyde group in 4-bromo-3-formylbenzoic acid is modulated by the electronic effects of the adjacent bromo and carboxylic acid substituents. Understanding these influences is paramount to predicting and controlling its chemical behavior.

Electronic and Steric Landscape: A Tale of Two Substituents

The reactivity of the aldehyde's carbonyl carbon is fundamentally dictated by its electrophilicity. This is influenced by both the inherent polarity of the C=O bond and the electronic contributions of the other substituents on the aromatic ring.

-

Inductive and Resonance Effects: The bromine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[4] Conversely, the carboxylic acid group is also an electron-withdrawing group, further amplifying the electrophilic nature of the aldehyde.

-

Steric Considerations: Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[5][6] The single hydrogen atom attached to the carbonyl carbon in an aldehyde presents a smaller obstacle to an incoming nucleophile compared to the bulkier alkyl or aryl groups found in ketones. In the case of 4-bromo-3-formylbenzoic acid, the ortho-position to the aldehyde is occupied by a bromine atom, which could introduce some steric hindrance. However, the overall reactivity is still dominated by the electronic activation.

Key Reaction Classes of the Aldehyde Group

The activated aldehyde group in 4-bromo-3-formylbenzoic acid readily participates in a variety of chemical transformations. This section will explore the most pertinent reaction classes, providing mechanistic insights and experimental considerations.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes and ketones.[2][3][7] The electron-poor carbonyl carbon is an excellent target for a wide range of nucleophiles.

General Mechanism: The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[2] This is followed by protonation of the alkoxide to yield the final alcohol product.[2]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Reduction of the Aldehyde

The selective reduction of the aldehyde group in the presence of the carboxylic acid is a crucial transformation. This can be achieved using chemoselective reducing agents that preferentially react with the more reactive aldehyde.

Common Reducing Agents:

-

Sodium Borohydride (NaBH4): A mild and selective reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols.[8][9] It is generally unreactive towards carboxylic acids under standard conditions.

-

Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride: A highly selective reducing agent that efficiently reduces aldehydes in the presence of other reducible functional groups.[10]

Experimental Protocol: Selective Reduction with Sodium Borohydride

-

Dissolution: Dissolve 4-bromo-3-formylbenzoic acid in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of NaBH4: Slowly add a slight molar excess of sodium borohydride to the cooled solution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 4-bromo-3-(hydroxymethyl)benzoic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Oxidation of the Aldehyde

While the molecule already contains a carboxylic acid, the aldehyde group can be further oxidized to a second carboxylic acid moiety, yielding 4-bromoisophthalic acid. Strong oxidizing agents are typically required for this transformation.

Common Oxidizing Agents:

-

Potassium Permanganate (KMnO4): A powerful oxidizing agent that can oxidize aldehydes to carboxylic acids.[11]

-

Jones Reagent (CrO3 in aqueous acetone/sulfuric acid): Another strong oxidizing agent for this purpose.

Condensation Reactions

The aldehyde group is an excellent electrophile for condensation reactions, which are fundamental for carbon-carbon bond formation.

The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.[12][13][14]

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.[12][14]

Caption: Mechanism of the Knoevenagel Condensation.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[15][16] This reaction is highly versatile and allows for the specific placement of a double bond.

Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[17]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension in an ice bath and add a strong base such as n-butyllithium dropwise to generate the deep red-colored ylide.

-

Aldehyde Addition: To the ylide solution, add a solution of 4-bromo-3-formylbenzoic acid in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Quenching and Workup: Quench the reaction with water and extract the product with an ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting stilbene derivative by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Spectroscopic Data and Characterization

The structural elucidation of 4-bromo-3-formylbenzoic acid and its reaction products relies on a combination of spectroscopic techniques.

| Technique | 4-Bromo-3-formylbenzoic Acid (Expected Features) | 4-Bromo-3-(hydroxymethyl)benzoic Acid (Expected Features) |

| ¹H NMR | Aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, 7-8.5 ppm), carboxylic acid proton (broad singlet, >12 ppm). | Methylene protons (singlet, ~4.5 ppm), aromatic protons (multiplets, 7-8.5 ppm), hydroxyl proton (broad singlet), carboxylic acid proton (broad singlet, >12 ppm). |

| ¹³C NMR | Carbonyl carbon (aldehyde, ~190 ppm), carbonyl carbon (carboxylic acid, ~165 ppm), aromatic carbons (120-140 ppm). | Methylene carbon (~65 ppm), carbonyl carbon (carboxylic acid, ~165 ppm), aromatic carbons (120-140 ppm). |

| IR (cm⁻¹) | C=O stretch (aldehyde, ~1700), C=O stretch (carboxylic acid, ~1680), O-H stretch (carboxylic acid, broad, 2500-3300). | O-H stretch (alcohol, broad, ~3400), C=O stretch (carboxylic acid, ~1680), O-H stretch (carboxylic acid, broad, 2500-3300). |

Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent and concentration.

Applications in Drug Discovery and Materials Science

The versatile reactivity of the aldehyde group in 4-bromo-3-formylbenzoic acid makes it a valuable precursor in several fields:

-

Medicinal Chemistry: The ability to introduce diverse functionalities through reactions at the aldehyde position allows for the synthesis of libraries of compounds for screening as potential drug candidates. The bromo- and carboxylic acid groups provide additional handles for further synthetic modifications or for interacting with biological targets.

-

Materials Science: This molecule can be used as a monomer in the synthesis of novel polymers with tailored properties. The aromatic core and the potential for functionalization offer opportunities to create materials with specific electronic, optical, or thermal characteristics.

Conclusion

The aldehyde group in 4-bromo-3-formylbenzoic acid is a highly reactive and synthetically useful functional group. Its electrophilicity is enhanced by the electron-withdrawing effects of the bromo and carboxylic acid substituents, making it susceptible to a wide range of nucleophilic attacks and condensation reactions. By carefully selecting reagents and reaction conditions, chemists can selectively transform the aldehyde group to access a diverse array of valuable chemical intermediates. This guide has provided a comprehensive overview of its reactivity, offering both theoretical understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this versatile building block.

References

-

Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-429. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

YouTube. (2018, May 5). Wittig Reaction Mechanism. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate Ion under Phase Transfer Catalysis. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Chemoselective Reduction of Aldehydes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. orientjchem.org [orientjchem.org]

- 13. youtube.com [youtube.com]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. youtube.com [youtube.com]

Technical Whitepaper: Strategic Utilization of 4-Bromo-3-formylbenzoic Acid in Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-3-formylbenzoic acid represents a "high-valency" scaffold. Unlike simple benzoic acids, this molecule possesses three distinct, chemically orthogonal reactive handles: a carboxylic acid (C1), a formyl group (C3), and an aryl bromide (C4).[1]

The specific ortho relationship between the formyl (-CHO) and bromo (-Br) moieties renders this intermediate indispensable for the synthesis of benzoxaboroles (a privileged class of anti-infectives) and isoindolinone pharmacophores (common in PARP and kinase inhibitors). This guide outlines the strategic application of this intermediate, providing validated protocols and mechanistic insights for high-yield derivatization.

Part 1: Structural Analysis & Reactivity Matrix

The utility of 4-Bromo-3-formylbenzoic acid lies in its chemo-orthogonality . Each functional group can be activated selectively without compromising the integrity of the others, provided the correct order of operations is followed.

The Reactivity Triad

-

C1-Carboxylic Acid: The most acidic site. It serves as the "anchor" for solubility-enhancing groups or target-binding motifs via amide coupling. It is typically esterified (methyl/tert-butyl) early in the synthesis to prevent catalyst poisoning during cross-coupling.

-

C3-Formyl (Aldehyde): An electrophilic handle for reductive amination or condensation. Crucially, it acts as an internal electrophile for cyclization reactions.[1]

-

C4-Aryl Bromide: The site for palladium-catalyzed C-C or C-Heteroatom bond formation. Its position ortho to the aldehyde allows for post-coupling ring closure.

Visualization: The Chemo-Orthogonal Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

Figure 1: Divergent synthetic utility of the 4-Bromo-3-formylbenzoic acid scaffold.

Part 2: High-Value Application – Synthesis of Benzoxaboroles

The most critical application of this intermediate is in the synthesis of benzoxaboroles (e.g., analogs of Tavaborole). The benzoxaborole ring is formed by converting the C4-bromide to a boronic acid, which then spontaneously condenses with the C3-aldehyde.

Mechanism of Action

The resulting benzoxaborole moiety forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of tRNA ribose, inhibiting aminoacyl-tRNA synthetase—a validated mechanism for antifungal therapeutics [1][2].

Experimental Protocol: Benzoxaborole Cyclization

Objective: Convert 4-Bromo-3-formylbenzoic acid to a 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid derivative.

Step 1: Esterification (Protection)

Rationale:[1] Protecting the carboxylic acid prevents protonolysis of the organoboron intermediate later.

-

Dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) in MeOH.

-

Add conc. H2SO4 (0.1 eq) and reflux for 4 hours.

-

Validation: TLC (Hexane/EtOAc 3:1) shows disappearance of the baseline acid spot and appearance of a higher Rf ester.

Step 2: Miyaura Borylation & Cyclization (The Critical Step)

Rationale: This step installs the boron atom. Upon acidic workup, the boronic acid attacks the ortho-formyl group to close the ring.

-

Reagents: Methyl 4-bromo-3-formylbenzoate (1.0 eq), Bis(pinacolato)diboron (B2pin2, 1.2 eq), KOAc (3.0 eq), Pd(dppf)Cl2 (0.05 eq).[1]

-

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Combine reagents in a sealed tube under Argon.

-

Heat to 90°C for 12 hours .

-

In-Process Check: LC-MS will show the mass of the boronate ester (M+Pinacol).

-

Cyclization Workup: Cool to RT. Add 1N HCl (aq) and stir vigorously for 2 hours. This hydrolyzes the pinacol ester and facilitates the intramolecular cyclization between the B(OH)2 and the CHO group.

-

Extract with EtOAc, wash with brine, and dry over Na2SO4.

Data Summary: Expected Yields

| Reaction Step | Reagent System | Typical Yield | Critical Parameter |

| Esterification | MeOH / H2SO4 | >95% | Anhydrous conditions |

| Borylation | Pd(dppf)Cl2 / B2pin2 | 75-85% | O2 exclusion (degassing) |

| Cyclization | 1N HCl / THF | 80-90% | pH control (< 2.0) |

Part 3: Alternative Workflow – Isoindolinone Scaffolds[1]

For kinase inhibitor development, the ortho-formyl/bromo motif allows for the construction of isoindolinones via a "one-pot" reductive amination/lactamization sequence, often utilized in PARP inhibitor synthesis [3].

Validated Protocol: Reductive Amination

Rationale: The aldehyde is highly reactive and can be selectively aminated without affecting the aryl bromide, preserving the bromide for later Suzuki couplings.

Procedure:

-

Imine Formation: Dissolve 4-Bromo-3-formylbenzoic acid (1.0 eq) and the target Primary Amine (1.1 eq) in DCE (Dichloroethane). Add mild acid catalyst (Acetic Acid, 1.0 eq).[1] Stir 1h at RT.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir 12h.

-

Quench: Add sat. NaHCO3. Extract with DCM.

Self-Validating Checkpoint:

-

1H NMR: Disappearance of the aldehyde singlet (~10.2 ppm). Appearance of benzylic amine doublet (~3.8-4.2 ppm).

-

Chemo-selectivity: The Aryl Bromide signal (aromatic region) must remain integrated 1:1 relative to other aromatic protons, confirming no debromination occurred.

Part 4: Logical Pathway Visualization

The following Graphviz diagram details the decision logic for researchers selecting a pathway based on their target pharmacophore.

Figure 2: Decision tree for synthetic planning using the 4-Bromo-3-formylbenzoic acid intermediate.

References

-

Baker, S. J., et al. (2006).[1] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry.

-

TCI Chemicals. (n.d.). Benzoxaboroles: Boron-Containing Building Blocks for Drug Discovery.

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of solubilizing groups on benzoic acid scaffolds).

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

4-Bromo-3-formylbenzoic Acid: A Trifunctional Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Multifunctionality

In the landscape of organic synthesis and medicinal chemistry, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. 4-Bromo-3-formylbenzoic acid, a seemingly simple aromatic compound, stands as a prime example of such a versatile building block. Its structure, featuring a carboxylic acid, an aldehyde (formyl group), and a bromine atom strategically positioned on a benzene ring, offers a trifecta of reactive sites. This unique arrangement allows for a programmed and selective sequence of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1]

This guide provides a comprehensive overview of 4-Bromo-3-formylbenzoic acid, focusing on its chemical characteristics, modern synthetic approaches, and its applications in research and development. While the specific historical genesis of this compound is not prominently documented in readily accessible literature, its utility can be understood within the broader context of the development of substituted benzoic acid derivatives.

Physicochemical and Spectroscopic Data

A solid understanding of the physical and chemical properties of 4-Bromo-3-formylbenzoic acid is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 776315-23-2 | [2][3] |

| Molecular Formula | C₈H₅BrO₃ | [2] |

| Molecular Weight | 229.03 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI | 1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | [2][3] |

| InChIKey | BCCWNHVSVOSFOT-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC(=C(C=C1C(=O)O)C=O)Br | [2] |

Spectroscopic data is essential for the unambiguous identification and characterization of 4-Bromo-3-formylbenzoic acid. While a comprehensive set of spectra is best obtained from a specific supplier's certificate of analysis, typical spectroscopic features can be predicted based on its structure.

The Synthetic Landscape: Pathways to a Trifunctional Intermediate

The synthesis of 4-Bromo-3-formylbenzoic acid presents a classic challenge in regioselective aromatic substitution. The key lies in the controlled introduction of three different functional groups onto the benzene ring in the desired orientation. While a definitive "first synthesis" is not readily apparent, modern organic chemistry offers several logical and efficient retrosynthetic pathways.

A plausible and commonly employed strategy involves the functionalization of a pre-existing brominated benzoic acid derivative. For instance, starting from 4-bromotoluene, a two-step process involving benzylic oxidation followed by ortho-formylation would yield the target molecule.

Key Synthetic Transformations:

-

Benzylic Oxidation: The methyl group of 4-bromotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[4] This reaction is robust and high-yielding, providing 4-bromobenzoic acid as a key intermediate.

-

Ortho-Formylation: The introduction of the formyl group ortho to the bromine atom is the most challenging step. The directing effects of the existing substituents (the bromine atom and the carboxylic acid group) must be carefully considered. The carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director. This directing-group competition can be leveraged to achieve the desired regioselectivity.